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Dodecaprenyl diphosphate -

Dodecaprenyl diphosphate

Catalog Number: EVT-1595128
CAS Number:
Molecular Formula: C60H100O7P2
Molecular Weight: 995.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dodecaprenyl diphosphate is a polyprenol diphosphate compound having twelve prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Overview

Dodecaprenyl diphosphate is a polyisoprenoid compound that plays a crucial role in the biosynthesis of essential cellular components in various organisms, particularly in bacteria such as Mycobacterium tuberculosis. It is synthesized from isopentenyl diphosphate through a series of enzymatic reactions involving prenyl diphosphate synthases. This compound serves as a precursor for dodecaprenyl phosphate, which is integral to the formation of cell wall components, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.

Source and Classification

Dodecaprenyl diphosphate is primarily sourced from mycobacterial species, notably Mycobacterium tuberculosis, where it is synthesized via specific enzymatic pathways. The enzyme responsible for its synthesis, known as dodecaprenyl diphosphate synthase, belongs to the class of prenyl diphosphate synthases. These enzymes are characterized by their ability to catalyze the condensation of isopentenyl diphosphate with various allylic diphosphates, leading to the formation of longer-chain polyprenyl diphosphates.

Synthesis Analysis

Methods and Technical Details

The synthesis of dodecaprenyl diphosphate involves the sequential addition of isopentenyl diphosphate to an allylic diphosphate substrate. In Mycobacterium tuberculosis, this process is mediated by two key enzymes: Rv1086 and Rv2361c. Rv1086 catalyzes the formation of omega,E,Z-farnesyl diphosphate, which then serves as a substrate for Rv2361c. The latter enzyme adds seven isoprene units to omega,E,Z-farnesyl diphosphate, resulting in dodecaprenyl diphosphate.

The enzymatic activity requires divalent cations, with optimal conditions observed at a pH range of 7.5 to 8.5. The catalytic efficiency varies depending on the substrate used, with specific Km values indicating the affinity for different allylic substrates .

Molecular Structure Analysis

Structure and Data

Dodecaprenyl diphosphate consists of a long hydrophobic tail formed by twelve isoprene units linked via diphosphate groups. The molecular formula can be represented as C60H100O7P2, reflecting its complex structure. The presence of multiple double bonds in the isoprene units contributes to its unique physical properties and reactivity.

Structural Characteristics

  • Molecular Weight: Approximately 1,036 g/mol
  • Functional Groups: Contains two phosphate groups that are critical for its biological activity.
  • Isomerism: The compound exhibits stereochemistry due to the multiple chiral centers present in the isoprene units.
Chemical Reactions Analysis

Reactions and Technical Details

Dodecaprenyl diphosphate participates in several biochemical reactions, primarily as a glycosyl carrier during cell wall biosynthesis. It acts as a substrate for various glycosyltransferases that transfer sugar moieties onto acceptor molecules, facilitating the construction of complex polysaccharides essential for bacterial cell integrity.

The synthesis reaction can be summarized as follows:

Isopentenyl Diphosphate+Allylic DiphosphatesDodecaprenyl Diphosphate SynthaseDodecaprenyl Diphosphate\text{Isopentenyl Diphosphate}+\text{Allylic Diphosphates}\xrightarrow{\text{Dodecaprenyl Diphosphate Synthase}}\text{Dodecaprenyl Diphosphate}
Mechanism of Action

Process and Data

The mechanism by which dodecaprenyl diphosphate functions involves its role as a lipid carrier in membrane-bound processes. It participates in the assembly of cell wall components by donating its hydrophobic tail to facilitate membrane insertion and stabilization of glycoproteins and glycolipids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous oil due to its long hydrocarbon chain.
  • Solubility: Insoluble in water but soluble in organic solvents such as chloroform and ether.
  • Melting Point: Not well-defined due to its complex nature.

Chemical Properties

  • Reactivity: Dodecaprenyl diphosphate can undergo hydrolysis under acidic or basic conditions, releasing isopentenyl diphosphate.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
Applications

Scientific Uses

Dodecaprenyl diphosphate has significant implications in microbiological research, particularly concerning antibiotic development targeting bacterial cell wall synthesis. Understanding its biosynthetic pathway aids in identifying potential drug targets within Mycobacterium tuberculosis, offering insights into novel therapeutic strategies against tuberculosis.

Additionally, due to its role in polysaccharide biosynthesis, it serves as a model compound for studying lipid-mediated processes in cellular biology and biochemistry . Its structural characteristics are also explored for potential applications in biotechnology, including synthetic biology approaches aimed at engineering microbial strains for enhanced production of bioactive compounds.

Biosynthetic Pathways of Dodecaprenyl Diphosphate in Prokaryotic Systems

Enzymatic Machinery in Mycobacterium tuberculosis: Role of Rv1086 and Rv2361c Synthases

Mycobacterium tuberculosis employs a specialized two-enzyme system for the synthesis of decaprenyl diphosphate (C~50~), the precursor to dodecaprenyl phosphate derivatives. The initial step involves Rv1086, a Z-farnesyl diphosphate synthase (Z-FPP synthase), which catalyzes the condensation of isopentenyl diphosphate (IPP) with geranyl diphosphate (GPP) to generate (2Z,6E)-farnesyl diphosphate (EZ-FPP). This C~15~ intermediate features a unique cis-configured α-isoprene unit, a structural characteristic critical for downstream elongation [1] [10].

The product of Rv1086, EZ-FPP, serves as the exclusive substrate for Rv2361c (decaprenyl diphosphate synthase). This synthase iteratively adds seven IPP units (35 carbons) to EZ-FPP in a cis-configuration, yielding the C~50~ decaprenyl diphosphate. Structural studies reveal Rv2361c functions as a homodimer, with each monomer containing a deep hydrophobic cavity accommodating the elongating chain. The enzyme’s processivity is facilitated by magnesium-dependent catalysis and conformational shifts in its active site [1] [2] [9]. Genetic evidence confirms that Rv1086 is essential for in vitro growth of M. tuberculosis, underscoring its non-redundant role in cell wall biogenesis [10].

Table 1: Enzymatic Components of Dodecaprenyl Phosphate Biosynthesis in M. tuberculosis

EnzymeGene LocusFunctionProductEssentiality
Z-FPP synthaseRv1086Condenses IPP + GPP(2Z,6E)-farnesyl diphosphate (C~15~)Essential
Decaprenyl diphosphate synthaseRv2361cAdds 7 IPP units to EZ-FPPDecaprenyl diphosphate (C~50~)Essential

Substrate Specificity and Chain-Length Determination Mechanisms

Rv2361c exhibits remarkable substrate promiscuity in vitro, accepting allylic diphosphates of varying lengths (C~10~–C~20~), including neryl diphosphate (C~10~), EE-FPP (C~15~), and EEZ-geranylgeranyl diphosphate (C~20~). However, kinetic analyses demonstrate its highest catalytic efficiency (k~cat~/K~M~) occurs with EZ-FPP, the physiological substrate. The K~M~ for EZ-FPP (290 μM) is significantly lower than for GPP (490 μM), indicating evolutionary optimization for the C~15~ primer [1] [9].

Chain-length determination is governed by structural constraints within the enzyme’s active site. Comparative crystallography of Rv2361c and Rv1086 reveals divergent loop architectures near the catalytic cavity. In Rv1086, bulky residues (e.g., Phe138 and Trp271) create steric hindrance that terminates elongation after a single condensation, yielding C~15~ [2] [5]. Conversely, Rv2361c possesses an expanded hydrophobic cavity lined with flexible residues (Met75, Ala119, Leu135), allowing processive addition until C~50~ is attained. Mutagenesis studies confirm that substituting Rv1086 residues with Rv2361c counterparts produces enzymes synthesizing longer chains [5].

In Thermobifida fusca, chain length for dodecaprenyl diphosphate (C~60~) is regulated by an RXG motif at the C-terminus. This motif mediates inter-subunit hydrogen bonding, facilitating negative cooperativity between catalytic sites and ensuring precise C~60~ product formation [3].

Table 2: Kinetic Parameters of Rv2361c with Key Substrates

Allylic SubstrateK~M~ (μM)V~max~ (nmol/min/mg)k~cat~ (min⁻¹)k~cat~/K~M~ (μM⁻¹min⁻¹)
ω,E,Z-Farnesyl diphosphate (EZ-FPP)290264.68.80.030
Geranyl diphosphate (GPP)49058.31.90.004
ω,E,E-Farnesyl diphosphate (EE-FPP)84121.74.10.049
Neryl diphosphate (NPP)2989.53.00.103

Comparative Analysis with Decaprenyl Diphosphate Biosynthesis in Actinobacteria

While M. tuberculosis utilizes decaprenyl phosphate (C~50~) for arabinogalactan and lipoarabinomannan biosynthesis, Actinobacteria like Rhodobacter sphaeroides and Thermobifida fusca employ dodecaprenyl phosphate (C~60~) for quinone synthesis. The dodecaprenyl diphosphate synthase (Dds) of R. sphaeroides shares mechanistic similarities with Rv2361c but exhibits stricter product specificity. Kinetic profiling shows Dds primarily utilizes EE-FPP (not EZ-FPP) and generates C~60~ with minimal C~45~ byproducts, unlike the moderate promiscuity of Rv2361c [6].

Structurally, Actinobacterial C~60~ synthases possess an N-terminal domain absent in mycobacterial enzymes. This domain stabilizes the elongating polyprenyl chain and enhances fidelity. Phylogenetic analysis further indicates that C~50~ and C~60~ synthases cluster in distinct clades within the Z-prenyl synthase family, reflecting adaptation to specific biological roles:

  • C~50~ synthases: Support cell wall assembly in pathogens (e.g., M. tuberculosis)
  • C~60~ synthases: Drive quinone biosynthesis in environmental bacteria (e.g., T. fusca, R. sphaeroides) [6] [7]

A critical functional divergence lies in the *terminal phosphorylation state. Decaprenyl diphosphate in mycobacteria is rapidly hydrolyzed to monophosphate for glycan carrier functions. In contrast, dodecaprenyl diphosphate in Rhizobium leguminosarum is converted to dodecaprenyl phosphate-galacturonic acid, serving as a glycosyl donor for lipopolysaccharide modification [8].

Table 3: Structural and Functional Comparison of Polyprenyl Synthases

FeatureM. tuberculosis Rv2361c (C~50~)T. fusca Dodecaprenyl Synthase (C~60~)R. sphaeroides Dds (C~60~)
Product Length50 carbons60 carbons60 carbons
Catalytic SitesHomodimer; flexible cavityHomodimer; RXG motif-mediated cooperativityHomodimer; N-terminal stabilization
Primer Specificityω,E,Z-FPP (C~15~)EE-FPP (C~15~)EE-FPP (C~15~)
Biological RoleCell wall arabinan carrierGlycan carrier for cell wallQuinone side chain

Properties

Product Name

Dodecaprenyl diphosphate

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphono hydrogen phosphate

Molecular Formula

C60H100O7P2

Molecular Weight

995.4 g/mol

InChI

InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+

InChI Key

WURMRKUXTPWSRM-GNZYJLLNSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

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